REACTION_SMILES
|
[C:41]([O:42][BH-:43]([O:44][C:45](=[O:46])[CH3:47])[O:48][C:49](=[O:50])[CH3:51])(=[O:52])[CH3:53].[CH3:37][C:38](=[O:39])[OH:40].[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][NH:23][CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1.[ClH:1].[ClH:2].[ClH:3].[F:28][c:29]1[cH:30][cH:31][c:32]([CH:33]=[O:34])[cH:35][cH:36]1.[Na+:54].[Na+:56].[O:57]1[CH2:58][CH2:59][CH2:60][CH2:61]1.[OH-:55]>>[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][N:23]([CH2:33][c:32]2[cH:31][cH:30][c:29]([F:28])[cH:36][cH:35]2)[CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
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COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(Nc2nc3c(s2)CN(Cc2ccc(F)cc2)CC3)ccc1-n1cnc(C)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |